5-Chloro-2-thienylmagnesium bromide

Descripción

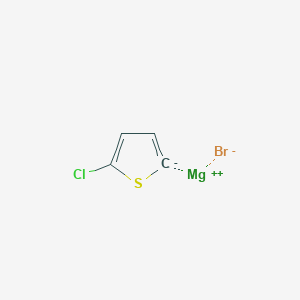

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

magnesium;5-chloro-2H-thiophen-2-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClS.BrH.Mg/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALGVPKDKLSEQN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]SC(=C1)Cl.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClMgS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60492745 | |

| Record name | Magnesium bromide 5-chlorothiophen-2-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111762-30-2 | |

| Record name | Magnesium bromide 5-chlorothiophen-2-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Thienylmagnesium Bromide

Conventional Grignard Reagent Formation from 2-Bromo-5-chlorothiophene (B1265590) and Magnesium

The primary and most conventional method for synthesizing 5-Chloro-2-thienylmagnesium bromide is through the reaction of 2-bromo-5-chlorothiophene with magnesium metal. google.com This process is a classic example of Grignard reagent formation, where magnesium inserts into the carbon-bromine bond. wvu.eduyoutube.com The resulting organomagnesium compound, with the general formula R-Mg-X, features a polarized carbon-magnesium bond that imparts a strong nucleophilic and basic character to the thienyl ring's carbon atom. vedantu.comlibretexts.org

The reaction is typically initiated by adding the organic halide to magnesium turnings in an appropriate anhydrous solvent. libretexts.org A patent describing the synthesis of 2-chlorothiophene-5-carboxylic acid specifies the generation of the intermediate Grignard reagent, this compound, by reacting 2-bromo-5-chlorothiophene with magnesium. google.com The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for the selective formation of the desired Grignard reagent.

Magnesium Activation Strategies for Reaction Initiation

A critical challenge in Grignard synthesis is overcoming the passivating layer of magnesium oxide (MgO) that naturally coats the surface of the magnesium metal, inhibiting its reaction with the organic halide. stackexchange.comwikipedia.org To ensure a reliable and timely initiation, various activation strategies are employed to break through this oxide layer and expose the highly reactive metallic surface.

Mechanical methods physically disrupt the magnesium oxide layer, creating fresh, unoxidized surfaces for the reaction to begin. stackexchange.comwikipedia.org These techniques are valued for introducing no chemical impurities to the reaction mixture.

Crushing and Grinding : Physically crushing the magnesium turnings with a dry stirring rod in situ can break the pieces, exposing a fresh, oxide-free surface to the solvent and halide. libretexts.orgresearchgate.net

Rapid Stirring : Vigorous stirring of the magnesium turnings, particularly dry stirring under an inert atmosphere for several hours before adding the solvent, can effectively abrade the surfaces of the metal pieces. researchgate.netepa.gov This friction between the turnings wears away the oxide layer. researchgate.net Electron microscopy has been used to study the surface changes that occur during this process. lookchem.com

Sonication : Placing the reaction flask in an ultrasonic bath is another effective method for activation. stackexchange.comresearchgate.net The cavitation bubbles generated by the ultrasound waves help to clean and break up the passivating oxide layer on the metal's surface. wikipedia.org

Chemical activation involves adding a small amount of a reactive substance to "clean" the magnesium surface by reacting with it to form highly reactive magnesium species. stackexchange.com These agents typically react at weak points in the oxide layer, initiating the process. researchgate.net

**Iodine (I₂) **: A small crystal of iodine is a common activating agent. wikipedia.orgresearchgate.net It reacts with a small amount of magnesium to form magnesium iodide (MgI₂), which helps to etch the surface. researchgate.net A patent for a process involving this compound explicitly mentions using iodine as an initiator. google.com

1,2-Dibromoethane (BrCH₂CH₂Br) : This is a particularly effective and widely used activator. stackexchange.comwikipedia.org It reacts with the magnesium to form magnesium bromide and ethylene (B1197577) gas. wvu.eduwikipedia.org The observation of ethylene bubbles provides a clear visual indicator that the magnesium has been activated and the reaction has started. stackexchange.comwikipedia.org The amount of magnesium consumed by these activating agents is generally insignificant. wikipedia.org

Strategies for Minimizing By-Product Formation (e.g., Wurtz Coupling)

A significant challenge in the preparation of Grignard reagents, including this compound, is the formation of undesired by-products. The most common of these is the Wurtz coupling product, which arises from the reaction between the newly formed Grignard reagent and the starting organohalide. rsc.orgchemrxiv.org This homocoupling diminishes the yield and purity of the desired organomagnesium compound. rsc.org Several strategies can be employed to suppress this side reaction:

Control of Reaction Parameters: The formation of the Wurtz product can be minimized by carefully controlling the reaction conditions. rsc.org Key parameters include maintaining low reaction temperatures, ensuring low concentrations of the halide reactant, and employing slow addition rates. rsc.orgalfa-chemistry.com A large magnesium surface area also helps to favor the desired Grignard formation over the coupling reaction. rsc.org Using a significant excess of magnesium is a common tactic to prevent the formation of biallyl (1,5-hexadiene) during the synthesis of allylmagnesium bromide, a principle applicable to other Grignard preparations. orgsyn.org

Solvent Choice: The solvent can influence the reaction's selectivity. While tetrahydrofuran (B95107) (THF) is a common solvent for Grignard synthesis, changing to the more expensive 2-methyltetrahydrofuran (B130290) has been reported to minimize the amount of Wurtz coupling product. rsc.org

Continuous Flow Reactors: Shifting from traditional batch synthesis to a continuous production process has been shown to improve the selectivity for the Grignard reagent and significantly reduce Wurtz coupling. chemrxiv.org This is attributed to better control over reaction parameters like residence time and mixing. rsc.org

| Strategy | Description | Rationale |

| Low Temperature | Conducting the reaction at reduced temperatures. | Slows down the rate of the Wurtz coupling reaction, which often has a higher activation energy than Grignard formation. rsc.orgalfa-chemistry.com |

| Slow Halide Addition | Adding the organohalide (e.g., 2-bromo-5-chlorothiophene) to the magnesium suspension slowly over time. | Maintains a low concentration of the halide, reducing the probability of it reacting with the formed Grignard reagent. rsc.orgalfa-chemistry.com |

| High Magnesium Surface Area | Using finely divided or activated magnesium instead of standard turnings. | A larger surface area promotes a faster reaction with the organohalide, outcompeting the Wurtz coupling pathway. rsc.org |

| Continuous Flow Process | Utilizing a flow reactor instead of a batch flask. | Allows for precise control over stoichiometry, temperature, and mixing, leading to higher selectivity and reduced by-products. chemrxiv.org |

Advanced Preparative Techniques

To overcome the limitations of direct synthesis and to prepare Grignard reagents with higher functional group tolerance, several advanced techniques have been developed.

Halogen-Magnesium Exchange Reactions

Halogen-magnesium exchange is a powerful method for preparing functionalized Grignard reagents that are otherwise difficult to access. researchgate.netharvard.edu This process involves the reaction of an organic halide with a preformed organomagnesium compound. researchgate.net The equilibrium of the reaction is typically driven by the formation of a more stable organomagnesium species. Isopropylmagnesium halides are commonly used for this purpose. harvard.edu

In this approach, a stable, commercially available Grignard reagent, such as isopropylmagnesium chloride or ethylmagnesium bromide, is reacted with an aryl or heteroaryl halide. researchgate.net For the synthesis of this compound, this would involve reacting 2-bromo-5-chlorothiophene or 2-iodo-5-chlorothiophene with a reagent like i-PrMgBr. The exchange is favorable because it leads to the formation of the more stable thienyl Grignard reagent. This method avoids the often harsh conditions of direct magnesium insertion, thereby tolerating more sensitive functional groups on the aromatic ring. researchgate.net

| Reagent | Key Feature | Advantage in Synthesis |

| i-PrMgCl | Standard Grignard reagent for exchange. | Allows for the formation of functionalized Grignard reagents under milder conditions than direct synthesis. harvard.edu |

| i-PrMgCl·LiCl | "Turbo Grignard" reagent. | Greatly accelerates the rate of halogen-magnesium exchange, enabling reactions at lower temperatures and with higher functional group tolerance. researchgate.netresearchgate.net |

Reductive Transmetalation with Organozinc Compounds

Organozinc compounds offer an alternative pathway to functionalized intermediates and are known for their high functional group tolerance, even with esters and nitriles. wikipedia.orgriekemetals.com A common route to organozinc halides is through the transmetalation of a preformed Grignard reagent with a zinc salt, such as zinc chloride (ZnCl₂). ncl.res.in

In this context, this compound would first be prepared using one of the available methods. Subsequently, the addition of ZnCl₂ would result in a transmetalation to yield the corresponding (5-chloro-2-thienyl)zinc bromide. This organozinc reagent can then be used in various coupling reactions, such as the Negishi coupling, often exhibiting greater selectivity and compatibility with sensitive functional groups than its Grignard precursor. wikipedia.org The benefit of this transmetalation lies in the reduced reactivity of the organozinc species, which prevents unwanted side reactions with many functional groups. wikipedia.org

Direct Oxidative Addition Utilizing Highly Reactive Magnesium (Rieke® Magnesium)

A significant advance in the direct synthesis of Grignard reagents involves the use of highly activated magnesium, often referred to as Rieke® Magnesium. nih.gov This form of magnesium is prepared by the reduction of a magnesium salt, typically MgCl₂, with an alkali metal like potassium, resulting in a highly reactive metal powder with a large surface area. nih.govorganic-chemistry.org

The exceptional reactivity of Rieke® Magnesium allows for the direct oxidative addition to organic halides, including functionalized aryl bromides, under extremely mild conditions, such as at -78 °C. organic-chemistry.org This low-temperature formation is critical as it prevents the decomposition of sensitive Grignard reagents and suppresses side reactions with functional groups like esters or nitriles present on the aryl halide. organic-chemistry.org The oxidative addition is typically very rapid, often completing within minutes. organic-chemistry.org This method provides a powerful tool for preparing functionalized Grignard reagents like this compound from 2-bromo-5-chlorothiophene, especially when the molecule contains other functionalities that would not survive traditional Grignard formation conditions. organic-chemistry.org

Process Intensification and Continuous Manufacturing for Enhanced Production

Process intensification and continuous manufacturing represent a paradigm shift in the production of chemical intermediates like this compound. These methodologies offer significant advantages over conventional batch processing, including improved safety, better heat and mass transfer, and more consistent product quality. researchgate.netispe.org The move towards continuous synthesis is particularly beneficial for Grignard reagents, which are often highly reactive and can be hazardous to handle and store in large quantities. researchgate.netgoogle.com

Flow chemistry provides a powerful platform for the continuous synthesis of Grignard reagents. In a typical flow setup, reactants are continuously pumped through a reactor, where the reaction occurs under precisely controlled conditions. researchgate.netrsc.org This approach minimizes the volume of the reaction mixture at any given time, thereby enhancing safety. researchgate.net

For the synthesis of aryl Grignard reagents, a continuous flow process often involves the use of a packed-bed reactor containing magnesium turnings. researchgate.net The halide, dissolved in a suitable solvent like tetrahydrofuran (THF), is then passed through the column. researchgate.net The use of microreactors or tube reactors can further enhance heat and mass transfer, leading to higher yields and selectivity. ispe.orgresearchgate.net

Key parameters that are controlled in a flow chemistry protocol include:

Flow Rate: Dictates the residence time of the reactants in the reactor.

Temperature: Crucial for managing the exothermic nature of the Grignard formation.

Concentration: The concentration of the halide solution can influence reaction kinetics and product purity. researchgate.net

An example of a continuous flow setup might involve pumping a solution of 2,5-dichlorothiophene (B70043) in THF through a heated column packed with magnesium. The resulting this compound solution can then be directly used in a subsequent reaction step, a concept known as a "telescoped" process. researchgate.net

Table 1: Comparison of Batch vs. Continuous Synthesis of Grignard Reagents

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reactive material. | Enhanced safety due to small reactor volumes and better heat dissipation. researchgate.netyoutube.com |

| Process Control | More challenging to control temperature and mixing uniformly. | Precise control over temperature, pressure, and residence time. researchgate.net |

| Heat & Mass Transfer | Often limited, leading to potential side reactions. | Highly efficient, leading to improved selectivity and yield. ispe.orgyoutube.com |

| Scalability | Scaling up can be complex and may require significant process redesign. | More straightforward scale-up by operating for longer durations or using parallel reactors. researchgate.net |

| Footprint | Typically requires larger reactors and more space. | More compact, requiring a smaller manufacturing footprint. ispe.org |

Scaling up the continuous production of this compound from a laboratory to a pilot or industrial scale requires careful consideration of several factors. researchgate.net A common approach is to first develop and optimize the process on a laboratory-scale system and then translate it to a larger setup. ispe.org

Process optimization often focuses on maximizing the yield and purity of the Grignard reagent while minimizing the formation of byproducts, such as Wurtz coupling products. researchgate.net This can be achieved by adjusting parameters like the flow rate, temperature, and the molar ratio of reactants. Inline analytical techniques, such as infrared (IR) spectroscopy, can be integrated into the continuous flow system to monitor the reaction in real-time and facilitate process optimization. researchgate.net

A scale-up strategy may involve:

Increasing Reactor Size: Moving from a lab-scale reactor to a larger pilot-scale reactor. researchgate.net

Parallelization: Using multiple reactors in parallel to increase production capacity.

Extended Operation Time: Running the continuous process for longer periods to generate larger quantities of the product. ispe.org

For instance, a laboratory-scale setup might produce a few hundred grams per day, while a pilot-plant scale could yield kilograms of the desired product. ispe.orgsci-hub.se The successful scale-up of continuous Grignard reagent synthesis has been demonstrated, showcasing its potential for robust and efficient chemical manufacturing. researchgate.netsci-hub.se

Reactivity and Mechanistic Investigations of 5 Chloro 2 Thienylmagnesium Bromide

Fundamental Nucleophilic Reactivity in Carbon-Carbon Bond Formation

The core of 5-chloro-2-thienylmagnesium bromide's utility lies in its function as a nucleophile, where the thienyl group acts as a carbanion equivalent. chemie-brunschwig.ch This reactivity enables the formation of new carbon-carbon bonds, a fundamental process in the construction of more complex organic molecules.

Grignard reagents, such as this compound, readily react with carbonyl compounds like ketones and aldehydes. masterorganicchemistry.comlibretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. Subsequent workup with an acid yields an alcohol. libretexts.org

The reaction with aldehydes results in the formation of secondary alcohols, while reaction with ketones produces tertiary alcohols. masterorganicchemistry.comcolorado.edu For instance, the reaction of this compound with an aldehyde would yield a (5-chloro-2-thienyl)methanol derivative.

Table 1: Examples of Addition Reactions to Carbonyl Compounds

| Carbonyl Compound | Grignard Reagent | Product Type |

| Aldehyde (R-CHO) | This compound | Secondary Alcohol |

| Ketone (R-CO-R') | This compound | Tertiary Alcohol |

This reactivity is a cornerstone of organic synthesis, providing a reliable method for the construction of complex alcohol functionalities from simpler carbonyl precursors. libretexts.org

This compound can react with carbon dioxide in a carboxylation reaction to produce 5-chloro-2-thiophenecarboxylic acid. chemicalbook.com In this process, the Grignard reagent adds to the carbon-oxygen double bond of CO2. google.com Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the final carboxylic acid product. google.com

This method represents a direct route to introducing a carboxylic acid group onto the thiophene (B33073) ring. chemicalbook.com 5-Chloro-2-thiophenecarboxylic acid is a valuable intermediate in the synthesis of pharmaceuticals, such as the anticoagulant rivaroxaban. chemicalbook.comnbinno.com

Table 2: Synthesis of 5-Chloro-2-thiophenecarboxylic Acid

| Reactant 1 | Reactant 2 | Product |

| This compound | Carbon Dioxide (CO2) | 5-Chloro-2-thiophenecarboxylic acid |

An alternative synthesis for 5-chloro-2-thiophenecarboxylic acid involves the Friedel-Crafts acylation of 2-chlorothiophene (B1346680). chemicalbook.comchemicalbook.com

The reaction of this compound with nitriles provides a pathway to synthesize ketones. masterorganicchemistry.com The Grignard reagent adds to the carbon-nitrogen triple bond of the nitrile, forming an imine intermediate after workup. This imine can then be hydrolyzed with aqueous acid to yield the corresponding ketone. masterorganicchemistry.com For example, the reaction with acetonitrile (B52724) would lead to the formation of 5-chloro-2-thienyl methyl ketone. nist.govsielc.com

This two-step process is a valuable method for the preparation of ketones where one of the alkyl or aryl groups is derived from the Grignard reagent. orgsyn.org

Table 3: Synthesis of 5-Chloro-2-thienyl Methyl Ketone

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

| This compound | Acetonitrile | Imine | 5-Chloro-2-thienyl Methyl Ketone |

Cross-Coupling Reactions Utilizing this compound

Beyond its fundamental nucleophilic reactivity, this compound serves as a crucial partner in transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds between two different organic fragments, a process that is central to modern organic synthesis. illinois.eduyoutube.com

Palladium catalysts are widely used to facilitate cross-coupling reactions. uwindsor.camdpi.com In a Negishi-type coupling, an organozinc reagent is coupled with an organic halide in the presence of a palladium catalyst. wikipedia.org While this compound is a Grignard reagent, it can be transmetalated in situ with a zinc salt, such as zinc chloride, to form the corresponding organozinc species. nih.govmit.edu This organozinc compound can then participate in a palladium-catalyzed cross-coupling reaction with an aryl or vinyl halide. organic-chemistry.org

The general catalytic cycle for a Negishi coupling involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation from the organozinc reagent to the palladium(II) complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. wikipedia.org

Table 4: Key Steps in Palladium-Catalyzed Negishi Coupling

| Step | Description |

| Oxidative Addition | The organic halide adds to the Pd(0) catalyst, forming a Pd(II) complex. |

| Transmetalation | The organic group from the organozinc reagent is transferred to the Pd(II) complex. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, forming the product and regenerating the Pd(0) catalyst. |

This methodology allows for the synthesis of a wide range of biaryl and vinyl-aryl compounds.

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. udel.eduresearchgate.net Nickel-catalyzed cross-coupling reactions can effectively couple Grignard reagents with organic halides. organic-chemistry.orgresearchgate.net In these reactions, this compound can be directly coupled with aryl, heteroaryl, or vinyl halides. illinois.edu

The mechanism of nickel-catalyzed cross-coupling is similar to that of palladium-catalyzed reactions, involving oxidative addition, transmetalation, and reductive elimination steps. dtu.dk Nickel catalysts have proven to be particularly effective for the coupling of challenging substrates, including those with less reactive C-Cl bonds. organic-chemistry.org

Table 5: Comparison of Palladium and Nickel Catalysts in Cross-Coupling

| Catalyst | Advantages |

| Palladium | High functional group tolerance, generally high yields. wikipedia.org |

| Nickel | More cost-effective, can be more reactive for certain substrates. udel.eduresearchgate.net |

The choice between a palladium or nickel catalyst often depends on the specific substrates and desired reaction conditions. udel.edu

Copper-Catalyzed Cross-Coupling and Conjugate Additions

The utility of this compound in carbon-carbon bond formation is significantly enhanced through copper-catalyzed reactions. These methodologies offer efficient and selective pathways to a variety of functionalized thiophene derivatives.

Cross-Coupling Reactions:

Copper catalysts, often in the form of copper(I) or copper(II) salts, are effective in promoting the cross-coupling of Grignard reagents with various organic halides. researchgate.net While specific examples detailing the use of this compound are not extensively documented in readily available literature, the general principles of copper-catalyzed cross-coupling of aryl Grignard reagents are well-established and applicable. For instance, the reaction of functionalized arylmagnesium halides with primary alkyl iodides and benzylic bromides in the presence of catalytic amounts of CuCN·2LiCl proceeds efficiently at low temperatures to afford the corresponding coupled products. organic-chemistry.org This methodology is tolerant of various functional groups, which is a significant advantage in the synthesis of complex molecules. organic-chemistry.org The use of copper catalysts is often more economical and environmentally benign compared to other transition metals like palladium. researchgate.net

A typical catalytic cycle for copper-catalyzed cross-coupling involves the transmetalation of the Grignard reagent to the copper catalyst, forming an organocopper species. This is followed by oxidative addition of the organic halide to the copper center and subsequent reductive elimination to yield the cross-coupled product and regenerate the active copper catalyst.

Conjugate Addition Reactions:

This compound can also participate in copper-catalyzed conjugate addition (Michael addition) reactions to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of new carbon-carbon bonds and the synthesis of complex molecular frameworks.

In a study on the conjugate addition of Grignard reagents to thiochromones, it was demonstrated that 2-thienylmagnesium bromide effectively adds to the thiochromone (B8434766) core in the presence of a copper catalyst, such as CuCN·2LiCl, to furnish the 1,4-adduct in good yield. mdpi.com The presence of trimethylsilyl (B98337) chloride (TMSCl) as an additive was found to be beneficial for achieving high yields. mdpi.com Although this study did not specifically use this compound, the reactivity is expected to be analogous, with the chloro-substituent remaining intact under the reaction conditions. The general applicability of this method to various substituted Grignard reagents suggests its utility for the 5-chloro derivative as well. mdpi.com

The following table summarizes representative copper-catalyzed conjugate addition reactions of a related thienyl Grignard reagent, highlighting the scope of the reaction.

Table 1: Copper-Catalyzed Conjugate Addition of 2-Thienylmagnesium Bromide to Thiochromone

| Entry | Grignard Reagent | Electrophile | Catalyst | Additive | Product | Yield (%) |

|---|

Data sourced from a study on conjugate addition to thiochromones. mdpi.com

Iron-Catalyzed Cross-Coupling and Homocoupling

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally friendly alternative to palladium- and copper-catalyzed methods. organic-chemistry.orgnih.gov These reactions are particularly effective for coupling Grignard reagents with organic halides.

Cross-Coupling Reactions:

Iron catalysts, such as iron(III) acetylacetonate (B107027) [Fe(acac)₃] or simple iron halides like FeCl₃, can efficiently catalyze the cross-coupling of aryl Grignard reagents with alkyl halides. organic-chemistry.orgnih.gov These reactions often proceed rapidly, even at low temperatures, and exhibit high chemoselectivity, tolerating a range of functional groups. organic-chemistry.org The mechanism of these reactions is thought to involve the formation of low-valent iron species that can activate the organic halide. While direct studies on this compound are limited, the general success with various aryl Grignard reagents suggests its applicability. organic-chemistry.orgnih.gov

Homocoupling Reactions:

A common side reaction in transition metal-catalyzed cross-coupling is the homocoupling of the Grignard reagent. However, under specific conditions, this can be harnessed as a useful synthetic transformation to produce symmetrical biaryl compounds. Iron catalysts are particularly effective in promoting the oxidative homocoupling of aryl Grignard reagents. acs.orgresearchgate.net

The iron-catalyzed homocoupling typically requires a sacrificial oxidant. nih.gov Atmospheric oxygen or 1,2-dichloroethane (B1671644) can be used for this purpose. acs.orgacs.org The proposed mechanism involves the reduction of the iron(III) precursor by the Grignard reagent to an iron(II) species. nih.gov Subsequent transmetalation leads to an organoiron(II) species which, after reductive elimination, yields the symmetrical biaryl product. The reduced iron species is then reoxidized by the sacrificial oxidant to complete the catalytic cycle. nih.gov

The following table illustrates the iron-catalyzed homocoupling of various aryl Grignard reagents, demonstrating the general utility of this method.

Table 2: Iron-Catalyzed Homocoupling of Aryl Grignard Reagents

| Entry | Grignard Reagent | Catalyst | Oxidant | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylmagnesium bromide | FeCl₃ | 1,2-Dichloroethane | Biphenyl | 95 acs.org |

| 2 | 4-Methylphenylmagnesium bromide | FeCl₃ | 1,2-Dichloroethane | 4,4'-Dimethylbiphenyl | 92 acs.org |

Data sourced from a study on iron-catalyzed oxidative homo-coupling. acs.org

Regioselectivity and Stereoselectivity in this compound Reactions

The regioselectivity and stereoselectivity of reactions involving this compound are critical aspects that determine the structure of the final products.

Regioselectivity:

The formation of this compound itself from 2,5-dichlorothiophene (B70043) and magnesium would be highly regioselective, with the Grignard reagent forming at the more reactive α-position of the thiophene ring. When reacting with unsymmetrical electrophiles, the regioselectivity of the coupling is primarily dictated by the nature of the electrophile and the reaction mechanism. In most cross-coupling and addition reactions, the Grignard reagent acts as a nucleophile at the carbon atom bearing the magnesium, leading to the formation of a new carbon-carbon bond at the 2-position of the thiophene ring.

In cases where the substrate has multiple reactive sites, the regioselectivity can be influenced by steric and electronic factors, as well as the presence of directing groups. For instance, in the conjugate addition to α,β-unsaturated systems, the addition occurs at the β-position, a regioselectivity dictated by the electronic nature of the substrate.

Stereoselectivity:

The stereochemical outcome of reactions involving this compound is particularly relevant when the Grignard reagent adds to a prochiral center, such as the carbonyl group of an aldehyde or an unsymmetrical ketone. The addition can lead to the formation of a new stereocenter. The stereoselectivity of such additions is often governed by established models like Cram's rule or the Felkin-Anh model, which consider the steric hindrance around the electrophilic center.

For example, the addition of Grignard reagents to chiral α-alkoxy ketones can exhibit high stereoselectivity, often rationalized by chelation control where the magnesium atom coordinates to both the carbonyl oxygen and the α-alkoxy group, leading to a rigid cyclic transition state that directs the nucleophilic attack from a specific face. nih.gov While specific studies on the stereoselectivity of this compound are not abundant, the principles governing the reactions of other Grignard reagents are generally applicable. rsc.orglu.se

Mechanistic Elucidation of Grignard Reagent Formation and Reaction Pathways

Understanding the fundamental mechanistic aspects of Grignard reagents is crucial for controlling their reactivity and optimizing reaction outcomes.

Insights into the Schlenk Equilibrium and Aggregation States in Solution

In solution, Grignard reagents like this compound exist in a complex equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂). wikipedia.org

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the concentration. wikipedia.orgsci-hub.ru In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the equilibrium generally favors the alkylmagnesium halide. wikipedia.org The magnesium center in these species is typically coordinated by solvent molecules. wikipedia.org The addition of dioxane can shift the equilibrium to the right by precipitating the magnesium halide as a dioxane complex. wikipedia.org

Furthermore, Grignard reagents can exist as monomers, dimers, or higher oligomers in solution, with the degree of aggregation depending on the concentration and the solvent. wikipedia.org These different species can exhibit different reactivities, which can affect the outcome of a reaction. fiveable.me For instance, monomeric species are generally considered to be more reactive in nucleophilic additions. fiveable.me

Examination of Single Electron Transfer Processes

While many Grignard reactions are thought to proceed through a polar, two-electron mechanism involving nucleophilic attack, there is substantial evidence for the involvement of single electron transfer (SET) pathways in certain cases. rsc.orgnih.gov An SET mechanism involves the transfer of an electron from the Grignard reagent to the substrate, generating a radical anion and a radical cation. These radical intermediates can then undergo further reactions to form the final products.

The propensity for a reaction to proceed via an SET pathway depends on the nature of both the Grignard reagent and the substrate. Grignard reagents with lower oxidation potentials and substrates with lower reduction potentials are more likely to react via an SET mechanism. The cross-coupling of aryl Grignard reagents with aryl halides is one class of reactions where an SET mechanism has been proposed to be operative. rsc.org

Surface Phenomena and Their Impact on Grignard Reactivity

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. alfredstate.eduacs.org The nature of the magnesium surface plays a critical role in the efficiency and initiation of the reaction. rsc.org The reaction is believed to involve radical intermediates that are formed on the magnesium surface. alfredstate.edu

The mechanism of Grignard reagent formation is thought to proceed via the following steps:

Diffusion of the organic halide to the magnesium surface.

Electron transfer from the magnesium to the organic halide, leading to the formation of a radical anion which then fragments to a radical and a halide ion.

The organic radical can then react with the magnesium surface to form the Grignard reagent.

Side products, such as homocoupled products (Wurtz coupling), can also be formed on the surface. rsc.org The rate of Grignard reagent formation and the prevalence of side reactions can be influenced by factors that affect the magnesium surface, such as the method of activation of the magnesium (e.g., using iodine or mechanical stirring). masterorganicchemistry.comacs.org The use of fine magnesium turnings, which have a larger surface area, can lead to faster reaction rates. rsc.org

Applications of 5 Chloro 2 Thienylmagnesium Bromide in Organic and Materials Synthesis

Synthesis of Thiophene-Containing Organic Molecules and Heterocycles

The 5-chloro-2-thienyl moiety is a key structural motif in numerous organic compounds, particularly those with applications in medicinal chemistry and materials science. 5-Chloro-2-thienylmagnesium bromide serves as a crucial building block for introducing this fragment into larger molecular architectures.

While direct polymerization of this compound is not a common route to polythiophenes, its derivatives are instrumental. Grignard reagents, in general, are pivotal in the synthesis of thiophene-based polymers. For instance, 2-thienylmagnesium bromide can be used to create thiophene-functionalized polystyrene macromonomers, which are key intermediates in the synthesis of polystyrene-graft-polythiophene. sigmaaldrich.comchemicalbook.com This suggests that this compound could be similarly employed to introduce chlorothienyl groups into polymer structures, thereby tuning the electronic and physical properties of the resulting materials. The synthesis of thienylene oligomers, which are valuable as conducting polymers and in OLEDs, also utilizes thienyl Grignard reagents. sigmaaldrich.comchemicalbook.comlookchem.com

The reactivity of Grignard reagents like this compound allows for their use in the synthesis of more complex heterocyclic systems. While specific examples of its direct reaction to form thiazoles are not extensively documented in the provided context, the general reactivity of Grignard reagents with appropriate electrophiles containing nitrogen and sulfur atoms is a well-established method for constructing five-membered heterocycles. The carbon-nucleophile of the Grignard reagent can attack an electrophilic carbon-sulfur or carbon-nitrogen double bond, initiating a cyclization cascade to form the desired heterocyclic ring.

A significant application of this compound is its role as a precursor to thiophene-based carboxylic acids and ketones.

2-Chlorothiophene-5-formic Acid: The synthesis of this carboxylic acid can be achieved through various routes. One method involves the formylation of 2-chlorothiophene (B1346680) to produce 5-chlorothiophene-2-formaldehyde, which is then oxidized to the carboxylic acid. google.com Another approach involves the reaction of 5-chloro-2-acetyl thiophene (B33073) with a bleach solution. google.com While not a direct carboxylation of the Grignard reagent, the synthesis of the starting material, 5-chloro-2-acetyl thiophene, can be accomplished via the reaction of this compound with an appropriate acetylating agent.

5-Chloro-2-thienyl Methyl Ketone: The synthesis of ketones from Grignard reagents is a fundamental transformation in organic chemistry. The reaction of this compound with an acylating agent, such as an acid chloride or an ester, would yield 5-chloro-2-thienyl methyl ketone. libretexts.org For example, the reaction with acetyl chloride or methyl acetate, followed by an aqueous workup, would provide the desired ketone.

Table 1: Synthesis of Ketones from Grignard Reagents

| Starting Ketone/Ester | Grignard Reagent | Product |

|---|---|---|

| 2-Pentanone | Methylmagnesium bromide | 2-Methyl-2-pentanol |

| Acetone (B3395972) | Propylmagnesium bromide | 2-Methyl-2-pentanol |

| Methyl butanoate | Methylmagnesium bromide | 2-Methyl-2-pentanol |

| Acetophenone | Ethylmagnesium bromide | 2-Phenyl-2-butanol |

| Propiophenone | Methylmagnesium bromide | 2-Phenyl-2-butanol |

| 2-Butanone | Phenylmagnesium bromide | 2-Phenyl-2-butanol |

This table illustrates the general principle of synthesizing tertiary alcohols from ketones and esters using Grignard reagents, a reaction type applicable to the synthesis of ketones from different Grignard reagents and acylating agents. libretexts.org

Role in Advanced Materials Fabrication

Beyond its use in traditional organic synthesis, this compound has found a niche application in the fabrication of nanomaterials, specifically in controlling the synthesis of ultrafine silver nanowires.

The polyol method is a common technique for synthesizing silver nanowires, but achieving diameters below 20 nm has been a challenge. nih.govrsc.orgresearchgate.net The use of this compound as an assistant additive has been shown to facilitate the production of Ag NWs with an average diameter of approximately 15 nm and an aspect ratio exceeding 1000. nih.govrsc.orgresearchgate.net This is a significant improvement over methods that rely on traditional inorganic halide ions. nih.govrsc.orgresearchgate.net The addition of this Grignard reagent allows for a simple and robust approach to producing these highly desirable ultrafine nanowires. nih.govrsc.orgresearchgate.net

The key to the effectiveness of this compound lies in its ability to control the formation of silver halide seed particles. nih.govrsc.orgresearchgate.net In the polyol synthesis, silver nitrate (B79036) is reduced to form silver atoms, which then nucleate and grow into nanowires. The presence of halide ions is crucial for controlling the nucleation and growth process.

Unlike traditional inorganic halide salts that release their ions almost instantaneously, this compound provides a gradual, step-by-step in situ formation of smaller silver bromide (AgBr) and silver chloride (AgCl) particles. nih.govrsc.orgresearchgate.net This slow and controlled release of bromide and chloride ions is believed to promote the formation of smaller and more uniform seed particles. nih.gov These smaller seeds then serve as templates for the growth of ultrafine Ag NWs. nih.gov The proposed mechanism suggests that the Grignard reagent facilitates a more controlled environment for seed formation, which is essential for achieving the desired small diameter of the final nanowires. nih.govrsc.orgresearchgate.net

Table 2: Comparison of Silver Nanowire Synthesis

| Synthesis Method | Additive | Average Nanowire Diameter | Reference |

|---|---|---|---|

| Polyol Method | This compound | ~15 nm | nih.govrsc.orgresearchgate.net |

| Polyol Method with Cu(II) | Not specified | 125-250 nm | researchgate.net |

| Modified Polyol Method | Propylene glycol | Not specified, high aspect ratio ~2000 | rsc.org |

Assistant Additive in the Synthesis of Ultrafine Silver Nanowires (Ag NWs)

Influence on Nanowire Morphological Control (Diameter and Aspect Ratio)

The synthesis of silver nanowires (AgNWs) with uniform and controllable dimensions is crucial for their application in transparent conductive films and other flexible electronics. This compound has emerged as a key additive in the polyol synthesis of AgNWs, exerting significant influence over their diameter and aspect ratio. nih.govresearchgate.netsigmaaldrich.comnih.gov

Research has demonstrated that the introduction of this compound into the synthesis of AgNWs facilitates the formation of ultrafine nanowires with diameters below 20 nm and high aspect ratios. nih.govresearchgate.netsigmaaldrich.com In one study, the use of this Grignard reagent as an assistant additive resulted in AgNWs with an average diameter of approximately 15 nm and an aspect ratio exceeding 1000. nih.govresearchgate.net This level of control is a significant advancement, as producing nanowires with such small diameters through simple and robust methods has been a persistent challenge. nih.govresearchgate.net

The mechanism behind this morphological control lies in the stepwise in situ formation of smaller silver halide (AgBr and AgCl) particles. nih.govresearchgate.net The this compound promotes the generation of these smaller seed particles, which in turn template the growth of the ultrafine AgNWs. nih.govresearchgate.netnih.gov The molar ratio of the Grignard reagent to the silver nitrate precursor, along with other reaction parameters such as temperature and the concentration of the capping agent, poly(vinylpyrrolidone) (PVP), are critical factors that must be carefully controlled to achieve the desired nanowire dimensions. sigmaaldrich.com

Interactive Data Table: Influence of this compound on Silver Nanowire Dimensions

| Parameter | Value | Resulting Nanowire Morphology |

| Average Diameter | ~15 nm | Ultrafine nanowires suitable for high-transmittance films. nih.govresearchgate.netnih.gov |

| Aspect Ratio | >1000 | Elongated nanowires beneficial for creating conductive networks. nih.govresearchgate.net |

| Key Additive | This compound | Promotes the formation of smaller AgBr and AgCl seed particles. nih.govresearchgate.net |

Precursor for Complex Molecular Architectures and Active Pharmaceutical Ingredients

The inherent reactivity of Grignard reagents makes them indispensable in organic synthesis for the formation of carbon-carbon bonds. This compound, with its functionalized thiophene core, is a valuable precursor for a variety of complex molecular architectures, including heterocyclic systems that form the backbone of many active pharmaceutical ingredients (APIs).

While direct literature detailing the use of this compound in the synthesis of specific commercial APIs is not extensively published, its role can be inferred from the synthesis of structurally related compounds. The thieno[3,2-b]pyridine (B153574) and thieno[2,3-d]pyrimidine (B153573) ring systems, for instance, are core structures in a number of biologically active molecules. researchgate.netscielo.br The synthesis of these and other complex heterocyclic frameworks often involves the coupling of a thienyl Grignard reagent with other building blocks. The presence of the chloro-substituent on the thiophene ring of this compound offers an additional site for further chemical modification, allowing for the construction of even more intricate molecular designs.

For example, the synthesis of various tertiary alcohols with potential anti-inflammatory and antimicrobial activity has been accomplished by reacting different Grignard reagents with chalcones. mdpi.com The use of a thienyl Grignard reagent in such reactions would lead to the incorporation of the thiophene moiety, a common structural motif in medicinal chemistry.

Interactive Data Table: Potential Applications of this compound in Complex Molecule Synthesis

| Target Molecular Architecture | Synthetic Utility of this compound | Potential Application |

| Thieno[3,2-b]pyridines | As a nucleophilic thiophene source for coupling reactions. | Core of various biologically active compounds. researchgate.net |

| Thieno[2,3-d]pyrimidines | Building block for the fused heterocyclic system. | Precursors for potential anticancer agents. scielo.br |

| Substituted Tertiary Alcohols | Introduction of the 5-chloro-2-thienyl group. | Synthesis of novel compounds with potential biological activities. mdpi.com |

| Thiophene-functionalized polymers | By analogy to other thienyl Grignard reagents, can act as an initiator or monomer. sigmaaldrich.comresearchgate.net | Development of conducting polymers and materials for organic electronics. sigmaaldrich.comresearchgate.net |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has become a standard and reliable method for investigating the properties of Grignard reagents. nih.govbohrium.comnih.gov It offers a balance between computational cost and accuracy, making it suitable for studying the relatively large systems that include the Grignard reagent, solvent molecules, and reaction partners.

A fundamental step in the computational analysis of 5-Chloro-2-thienylmagnesium bromide is the determination of its most stable three-dimensional structure through geometry optimization. This process involves finding the minimum energy arrangement of the atoms in the molecule. For Grignard reagents, this is complicated by the Schlenk equilibrium, where the reagent can exist as a monomer (RMgX), a dimer ([RMgX]₂), or as dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. nih.govresearchgate.net The solvent, typically tetrahydrofuran (B95107) (THF), plays a crucial role in stabilizing these different forms through coordination with the magnesium center. nih.govresearchgate.net

Computational models would seek to optimize the geometry of this compound, likely coordinated to two THF molecules in a tetrahedral arrangement around the magnesium atom, which is a commonly observed structure for monomeric Grignard reagents in solution. nih.gov Conformational analysis would explore the different possible orientations of the 5-chloro-2-thienyl group relative to the MgBr moiety and the coordinating THF molecules. This would involve rotating the C-Mg bond to identify the lowest energy conformer. The presence of the chlorine atom at the 5-position of the thiophene (B33073) ring introduces electronic and steric factors that would influence the preferred conformation.

Table 1: Hypothetical Data Table for Conformational Analysis of this compound-bis(THF) Complex

| Conformer | Dihedral Angle (C-S-C-Mg) (°) | Relative Energy (kcal/mol) |

| A | 0 | 1.5 |

| B | 90 | 0.8 |

| C | 180 | 0.0 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity of molecules. pku.edu.cnwikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). wikipedia.orglibretexts.org For a Grignard reagent like this compound, the HOMO is expected to be localized primarily on the carbon atom bonded to the magnesium, reflecting the carbanionic character of this carbon and its nucleophilicity. youtube.com

DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential and is an indicator of the nucleophilicity of the Grignard reagent. A higher HOMO energy suggests a more reactive nucleophile. The LUMO, on the other hand, is typically associated with the antibonding orbitals and indicates where the molecule is most susceptible to nucleophilic attack. In the context of its reactions, the interaction of the HOMO of this compound with the LUMO of an electrophile (e.g., a carbonyl compound or an aryl halide in a cross-coupling reaction) would be analyzed. pku.edu.cnyoutube.com The energy gap between the HOMO of the Grignard reagent and the LUMO of the electrophile is a critical factor in determining the reaction rate; a smaller gap generally implies a more favorable interaction and a faster reaction. pku.edu.cn

Table 2: Hypothetical FMO Data for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -0.5 | Primarily located on the Mg-Br and C-S bonds |

| HOMO | -2.8 | Primarily localized on the C2 carbon of the thiophene ring |

| HOMO-LUMO Gap | 2.3 | - |

Note: This table is illustrative. Actual values would be obtained from DFT calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction mechanisms by modeling the entire reaction pathway from reactants to products. nih.govresearchgate.net This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. nih.govacs.org

For the reactions of this compound, such as its addition to a carbonyl group or its participation in a transition-metal-catalyzed cross-coupling reaction, DFT calculations can be employed to map out the potential energy surface. nih.govacs.org For a reaction with a ketone, for instance, the mechanism would likely involve the coordination of the carbonyl oxygen to the magnesium atom, followed by the nucleophilic attack of the thienyl carbanion on the carbonyl carbon. The transition state for this step would be a four-centered structure.

In the case of a Kumada or Negishi cross-coupling reaction, the mechanism is more complex, involving steps like oxidative addition, transmetalation, and reductive elimination at a transition metal center (e.g., palladium or nickel). rsc.org DFT studies can elucidate the energetics of each step and identify the rate-determining step of the catalytic cycle. The calculations would provide the activation energies for each elementary step, as well as the geometries of all intermediates and transition states.

In Silico Studies of Organometallic Interactions

In silico studies of this compound would also investigate its interactions with other molecules in the reaction medium, particularly the solvent and any additives. The interaction with THF, as mentioned, is crucial for its solubility and reactivity. researchgate.net Computational models can quantify the strength of the Mg-O(THF) coordination bonds.

Furthermore, in reactions involving additives like lithium chloride (LiCl), which are known to enhance the reactivity of Grignard reagents (so-called "Turbo-Grignard" reagents), computational studies can shed light on the nature of the active species. nih.gov These studies could model the structure of mixed magnesium/lithium aggregates and explain how the presence of LiCl breaks up Grignard dimers and leads to more reactive monomeric species. The interaction of the chlorine and sulfur atoms in the thienyl ring with the magnesium center or other metals in catalytic cycles can also be investigated to understand their influence on the reagent's stability and reactivity.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes for Organomagnesium Reagents

The traditional synthesis of Grignard reagents, while effective, often relies on volatile and anhydrous organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), posing environmental and safety concerns. nih.gov A significant research thrust is the development of greener alternatives that align with the principles of sustainable chemistry.

Key research findings in this area include:

Mechanochemical Synthesis: A paradigm shift from solution-based methods is the use of ball-milling techniques for the solvent-free preparation of Grignard reagents. Research has demonstrated that organomagnesium nucleophiles can be generated mechanochemically from aryl halides and magnesium metal, even in the presence of air. nih.gov This method avoids the need for dry organic solvents, reduces waste, and can improve reaction times and reproducibility. nih.gov

Atom Economy: Modern synthetic routes prioritize atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. The direct insertion of magnesium into an organic halide is an inherently atom-economical process. nih.gov Future research will continue to optimize these reactions to minimize side products and maximize efficiency, often by avoiding protecting groups and reducing the number of synthetic steps. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Routes for Grignard Reagents

| Feature | Traditional Synthesis | Emerging Green Synthesis |

|---|---|---|

| Solvent | Anhydrous volatile organic compounds (VOCs) like THF, Diethyl Ether. acs.org | Solvent-free (mechanochemistry) nih.gov, or green solvents (e.g., CPME, deep eutectic solvents). mdpi.com |

| Conditions | Requires strict inert atmosphere (Nitrogen/Argon) and anhydrous conditions. nih.gov | Can be performed in air (mechanochemistry), often under milder conditions. nih.gov |

| Waste Profile | Generates significant solvent waste, requiring costly disposal and recycling. | Minimal to no solvent waste, reducing environmental impact and cost. acs.org |

| Safety | Flammable solvents and pyrophoric nature of some reagents pose significant fire hazards. mt.com | Reduced fire hazard due to absence of volatile solvents; improved operational safety. |

Exploration of Novel Catalytic Systems for Expanding Reaction Scope

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and Grignard reagents are key partners in these transformations. While palladium and nickel have historically dominated this field, research is actively pursuing more sustainable, cost-effective, and robust catalytic systems to broaden the applicability of reagents like 5-Chloro-2-thienylmagnesium bromide.

Key research findings include:

Iron-Catalyzed Cross-Coupling: Iron has emerged as a highly attractive catalyst due to its abundance, low cost, and benign environmental profile. nih.gov Iron-catalyzed Kumada cross-coupling reactions have been successfully developed for C(sp²)-C(sp³) bond formation between aryl chlorides and alkyl Grignard reagents. nih.gov These systems, often employing simple and non-toxic ligands like ureas, can tolerate a wide range of functional groups and are less prone to side reactions like β-hydride elimination that plague other catalysts. nih.govresearchgate.net

Copper-Based Catalysis: Copper catalysts are also gaining prominence as an economical and efficient alternative to palladium and nickel. researchgate.net Systematic research has shown that simple copper salts, such as cuprous bromide (CuBr), can effectively catalyze the cross-coupling of alkyl halides with Grignard reagents in high yields. researchgate.net Furthermore, the use of π-carbon ligands, such as 1,3-butadiene, in copper- or nickel-catalyzed systems can enable new reaction pathways, proceeding through an anionic complex rather than a traditional M(0) species, which expands the scope to include challenging substrates. acs.org

Overcoming Limitations: Novel catalytic systems are designed to overcome long-standing challenges in cross-coupling. This includes activating less reactive C-Cl and C-F bonds and accommodating a wider array of functional groups like esters, ketones, and nitriles, which are often incompatible with the high reactivity of uncatalyzed Grignard reagents. acs.org

Table 2: Overview of Emerging Catalytic Systems for Grignard Cross-Coupling

| Catalyst System | Key Features | Advantages | Example Reaction |

|---|---|---|---|

| Iron/Urea Ligands | Utilizes earth-abundant, low-toxicity iron salts. nih.gov | Sustainable, cost-effective, high functional group tolerance. nih.govresearchgate.net | Alkylation of aryl chlorobenzenesulfonates. nih.gov |

| Copper/π-Carbon Ligands | Employs inexpensive copper salts and simple hydrocarbon additives. acs.org | Expands substrate scope to alkyl chlorides and fluorides; unique reaction mechanism. researchgate.netacs.org | Cross-coupling of alkyl halides with aryl Grignard reagents. acs.org |

| Nickel/Bis-dienes | Effective for coupling organozinc and organomagnesium reagents with alkyl halides. acs.org | Tolerates sensitive functional groups like nitriles and ketones. acs.org | Functionalized alkyl-alkyl coupling. |

Integration of this compound into Advanced Supramolecular and Polymeric Architectures

The unique electronic and structural properties of the thiophene (B33073) ring make it a valuable component in materials science, particularly for conductive polymers and organic electronics. This compound serves as a key building block for introducing this moiety into larger, functional architectures.

Key research findings include:

Synthesis of Functional Polymers: Thienyl Grignard reagents are instrumental in the synthesis of thiophene-based polymers. For instance, 2-thienylmagnesium bromide is used to create thiophene-functionalized polystyrene macromonomers, which are precursors to graft copolymers (PSt-g-PTh) with potential applications in organic electronics. sigmaaldrich.com The chloro-substituent on this compound offers a handle for further functionalization or can influence the electronic properties of the resulting polymer.

Control of Nanomaterial Growth: In a novel application, this compound has been used as a critical additive in the synthesis of ultrafine silver nanowires (Ag NWs). rsc.org Its presence facilitates the controlled, stepwise formation of AgBr and AgCl nanoparticles, which act as seeds for the growth of nanowires with diameters below 20 nm and high aspect ratios. rsc.org This demonstrates the reagent's utility not just as a structural component but also as a growth-directing agent in nanomaterial synthesis. rsc.org

Development of Supramolecular Assemblies: The principles of supramolecular chemistry, which involve non-covalent interactions to build complex structures, can be combined with the covalent bond-forming power of Grignard chemistry. Future work could see this compound used to synthesize tailored molecules that can self-assemble into well-defined architectures like organic nanotubes, liquid crystals, or sensor arrays, where the thiophene unit provides electronic or sensory functions.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Modern chemical research is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML) to accelerate discovery and optimization. For Grignard reactions, which can be sensitive to numerous variables, these computational tools offer a powerful approach to navigate complex reaction spaces.

Key research findings include:

Reaction Outcome Prediction: ML models, trained on vast databases of chemical reactions, can predict the major product of a reaction with high accuracy. acs.org By inputting reactants like this compound and an electrophile, these models can identify the most likely outcome from a set of plausible products, saving significant time and resources compared to empirical trial-and-error. acs.orgrjptonline.org

Condition Optimization: Beyond predicting the product, AI can optimize reaction conditions. beilstein-journals.org Techniques like Bayesian optimization and active learning can guide experimental design by suggesting the next set of conditions (e.g., temperature, solvent, catalyst) most likely to improve yield or selectivity. nih.gov This approach minimizes the number of experiments required to achieve a desired outcome and can uncover non-obvious combinations of parameters for optimal performance.

Accelerating Discovery: The combination of AI with automated robotic platforms is leading to the concept of "self-driving" or "self-optimizing" laboratories. beilstein-journals.org In such a system, an AI algorithm could design an experiment involving this compound, a robot would execute it, analytical tools would measure the outcome, and the AI would use the data to design the next, improved experiment, creating a closed loop for rapid discovery and optimization. nih.goveurekalert.org

Table 3: Applications of AI/ML in Grignard Reaction Development

| Application | Goal | Technique/Approach |

|---|---|---|

| Forward Prediction | Predict the major product of a given set of reactants. acs.org | Trained models on reaction databases using graph neural networks or reaction templates. acs.org |

| Condition Recommendation | Suggest optimal reaction parameters (catalyst, solvent, temperature) for a new transformation. beilstein-journals.org | Global models trained on diverse reaction data to provide initial guidance. beilstein-journals.org |

| Yield Optimization | Fine-tune reaction parameters to maximize the yield of the desired product. nih.gov | Active learning and Bayesian optimization to intelligently explore the parameter space with minimal experiments. nih.gov |

| Automated Synthesis | Integrate prediction and optimization with robotic platforms for autonomous experimentation. beilstein-journals.org | Closed-loop systems combining AI planners with automated flow or batch reactors. |

Advancements in In-Situ Spectroscopic Monitoring of Grignard Reactions

Understanding the kinetics, mechanism, and safety profile of Grignard reactions requires the ability to monitor them in real-time. The air- and moisture-sensitivity of organomagnesium compounds makes traditional offline sampling and analysis challenging. acs.org Process Analytical Technology (PAT), particularly in-situ spectroscopy, provides a window directly into the reaction vessel.

Key research findings include:

Real-Time Mechanistic Insights: In-situ spectroscopic techniques like mid-infrared (IR) and Raman spectroscopy are invaluable for monitoring the course of Grignard reactions. acs.org These tools can track the consumption of reactants (e.g., the organic halide), the formation of the Grignard reagent, and the appearance of products and intermediates in real-time. mt.comacs.org This data is crucial for elucidating reaction mechanisms, as demonstrated in studies monitoring the transmetalation of Grignard reagents with manganese(II) chloride. acs.org

Enhanced Process Control and Safety: Grignard reagent formation is often highly exothermic, and the reaction can have a variable induction period. mt.com In-situ monitoring allows for the precise detection of reaction initiation, enabling better control over reagent addition rates and temperature to prevent dangerous thermal runaways. mt.com By tracking concentrations quantitatively, the reaction endpoint can be determined accurately, preventing the formation of byproducts from over- or under-reaction. acs.orgfraunhofer.de

Application in Flow Chemistry: As Grignard reactions are increasingly performed in continuous flow reactors to improve safety and control, in-situ monitoring is essential. mt.com A spectroscopic flow cell placed inline can ensure that the Grignard reagent has been completely formed before it is mixed with a subsequent reagent stream, guaranteeing process stability and product quality. mt.com

Table 4: In-Situ Spectroscopic Techniques for Monitoring Grignard Reactions

| Technique | Information Gained | Advantages |

|---|---|---|

| Mid-Infrared (FTIR/ReactIR) | Tracks changes in functional groups (e.g., C-X bond of halide, C=O of electrophile). mt.com | Highly sensitive to specific functional groups; provides quantitative concentration data. fraunhofer.de |

| Raman Spectroscopy | Monitors vibrational modes of both organic and inorganic species, including the C-Mg bond and metal salts. acs.orgacs.org | Excellent for aqueous and non-polar systems; can monitor solid suspensions (e.g., Mg turnings, MnCl₂). acs.org |

| Near-Infrared (NIR) Spectroscopy | Provides information on overtone and combination bands, useful for bulk material changes. researchgate.netspectroscopyonline.com | Can use long pathlength probes and fiber optics for remote, non-invasive monitoring. spectroscopyonline.com |

Q & A

Basic Research Questions

Q. What is the standard synthesis protocol for 5-chloro-2-thienylmagnesium bromide, and how does its reactivity compare to other thienyl Grignard reagents?

- Methodology : Synthesized via magnesium insertion into 5-chloro-2-bromothiophene in anhydrous tetrahydrofuran (THF) under inert atmosphere. Reactivity is influenced by the electron-withdrawing chloro group, which stabilizes the Grignard intermediate but may reduce nucleophilicity compared to non-halogenated analogs (e.g., 2-thienylmagnesium bromide). Monitor reaction progress via gas evolution and titration of active magnesium .

- Key Data : Typical concentrations range from 0.5 M (slurry in THF) to 1 M solutions .

Q. How should this compound be handled and stored to ensure stability in laboratory settings?

- Methodology :

- Storage : Maintain as a slurry in THF at 0–6°C under argon or nitrogen to prevent degradation via hydrolysis or oxidation .

- Handling : Use Schlenk-line techniques for transfers. Quench residues with isopropanol or dry CO₂ to avoid exothermic reactions .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : Used as a coupling agent in cross-coupling reactions (e.g., Kumada) and nucleophilic additions. The chloro substituent enables regioselective functionalization of thiophene rings, critical for synthesizing π-conjugated polymers or ligands .

Advanced Research Questions

Q. What mechanistic role does this compound play in controlling silver nanowire (Ag NW) morphology during polyol synthesis?

- Methodology : Acts as a dual-function additive:

- Halide Source : Releases Br⁻ ions, which adsorb onto Ag⁺ crystal facets, promoting 1D growth .

- Steric Modifier : The bulky thienyl group slows Ag⁺ reduction kinetics, favoring uniform nucleation. This synergy yields ultra-fine nanowires (15 nm diameter) with high aspect ratios (>1,000) .

- Data Comparison :

| Additive | Ag NW Diameter (nm) | Reference |

|---|---|---|

| NaBr (inorganic) | 20–30 | |

| 5-Chloro-2-thienyl MgBr | 15 |

Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions using this reagent?

- Troubleshooting Steps :

Purity Assessment : Verify reagent activity via iodolysis followed by GC-MS quantification of 5-chloro-2-iodothiophene .

Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to address steric hindrance from the chloro group .

Solvent Effects : Use ethereal solvents (THF, diethyl ether) to stabilize the Grignard intermediate; avoid polar aprotic solvents (DMF) that promote decomposition .

Q. What analytical techniques are most effective for characterizing reaction intermediates involving this compound?

- Methodology :

- In Situ Monitoring : Use FT-IR to track Mg–C bond vibrations (450–500 cm⁻¹) and UV-Vis for π→π* transitions in thiophene derivatives .

- Post-Reaction Analysis : Employ capillary electrophoresis (CE) with direct UV detection to quantify residual Br⁻ ions, ensuring stoichiometric accuracy .

Data Contradiction Analysis

Q. Why do some studies report inconsistent Ag NW diameters despite using identical concentrations of this compound?

- Critical Variables :

- Temperature Gradients : Higher polyol process temperatures (>160°C) accelerate Ag⁺ reduction, leading to polydisperse nuclei .

- THF Purity : Moisture-contaminated THF (<50 ppm H₂O) hydrolyzes MgBr, reducing active reagent concentration .

- Mitigation : Pre-dry THF over molecular sieves and calibrate reaction vessels for uniform heat distribution .

Safety and Compliance

Q. What safety protocols are essential when scaling up reactions with this compound?

- Guidelines :

- Ventilation : Use explosion-proof fume hoods to manage H₂ gas released during synthesis .

- Waste Disposal : Neutralize spent reagent with saturated NH₄Cl solution before incineration to avoid residual Mg reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.